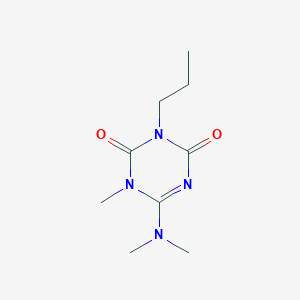
6-(Dimethylamino)-1-methyl-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Dimethylamino)-1-methyl-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dimethylamino)-1-methyl-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of appropriate amines with triazine precursors under controlled conditions. One common method involves the condensation of dimethylamine with a triazine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 6-(Dimethylamino)-1-methyl-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced triazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
Scientific Research Applications
6-(Dimethylamino)-1-methyl-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-1-methyl-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1,3,5-Triazine-2,4,6-trione: Another triazine derivative with different substituents.
6-Amino-1,3-dimethyluracil: A structurally related compound with amino and methyl groups.
1,3-Dimethyl-6-amino-uracil: Similar in structure but with different functional groups.
Uniqueness: 6-(Dimethylamino)-1-methyl-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione stands out due to its specific combination of dimethylamino, methyl, and propyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
51235-42-8 |
|---|---|
Molecular Formula |
C9H16N4O2 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
6-(dimethylamino)-1-methyl-3-propyl-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C9H16N4O2/c1-5-6-13-8(14)10-7(11(2)3)12(4)9(13)15/h5-6H2,1-4H3 |
InChI Key |
PXUGGZBENOUFRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)N=C(N(C1=O)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


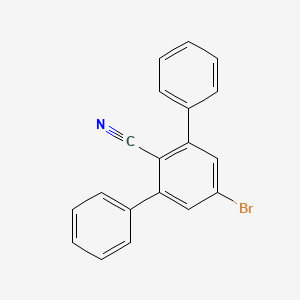
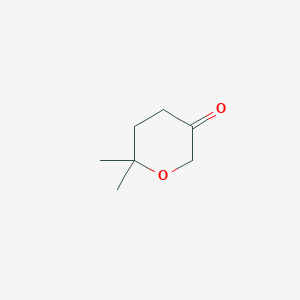
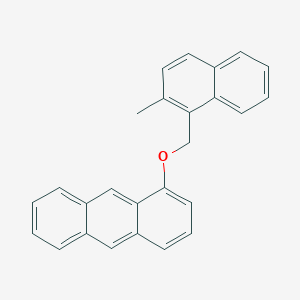
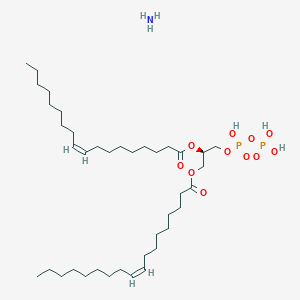
![azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13142680.png)

![7-Bromobenzo[b]thiophen-3-amine](/img/structure/B13142692.png)
![2-([3,4'-Bipyridin]-2'-yl)acetonitrile](/img/structure/B13142705.png)



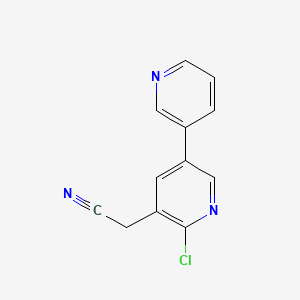
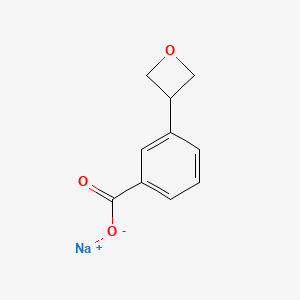
![2-Methyl-[3,4'-bipyridin]-6-amine](/img/structure/B13142729.png)
